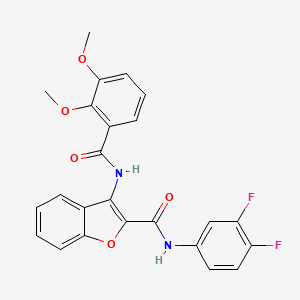

3-(1,3-Benzodioxol-5-yl)-2,5-diphenyl-3,4-dihydropyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

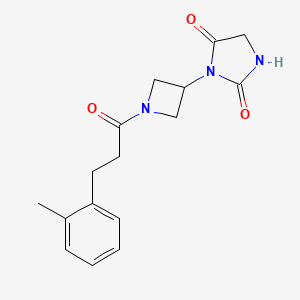

The compound “3-(1,3-Benzodioxol-5-yl)-2,5-diphenyl-3,4-dihydropyrazole” is a complex organic molecule. It contains a 1,3-benzodioxole moiety, which is an organic compound with the formula C6H4O2CH2 . This compound is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, 1,3-Benzodioxole, a component of this compound, can be synthesized from catechol with disubstituted halomethanes .Applications De Recherche Scientifique

Environmental Impact and Toxicology of Related Compounds

Research on Benzophenone-3 (BP-3), a common component in sunscreen products, highlights concerns regarding its environmental impact and toxicological effects. BP-3's widespread use has led to its release into aquatic ecosystems, posing potential risks due to its bioaccumulative and photostable nature. Studies suggest that BP-3 and its metabolites exhibit estrogenic and anti-androgenic activities, indicating endocrine-disrupting capabilities. This body of work underscores the importance of evaluating the environmental and health risks associated with chemically related compounds (Kim & Choi, 2014).

Synthesis and Application of Benzotriazole Derivatives

The development of a practical synthesis method for 5,5′-Methylene-bis(benzotriazole), a versatile intermediate in metal passivators and light-sensitive materials, showcases the ongoing advancements in green chemistry. This work exemplifies the potential for innovative synthesis approaches to produce compounds with significant industrial applications, highlighting the relevance of research in the synthesis and application of complex organic molecules (Gu et al., 2009).

Organic Materials and Nanoscience

The exploration of Hexaazatriphenylene (HAT) derivatives from synthesis to molecular design and applications in organic materials and nanoscience reveals the compound's utility across various fields. HAT derivatives serve as building blocks in n-type semiconductors, sensors, and other applications, demonstrating the impact of molecular design on advancing material science (Segura et al., 2015).

Scintillation and Luminescence in Material Science

Research on plastic scintillators based on polymethyl methacrylate discusses the scintillation properties of various luminescent dyes, contributing to our understanding of materials with potential applications in radiation detection and optical devices. This work illustrates the importance of chemical research in developing materials with specific optical properties (Salimgareeva & Kolesov, 2005).

Propriétés

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-2,5-diphenyl-3,4-dihydropyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2/c1-3-7-16(8-4-1)19-14-20(24(23-19)18-9-5-2-6-10-18)17-11-12-21-22(13-17)26-15-25-21/h1-13,20H,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMXGMDCWDJHQIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanone, 2-bromo-1-[6-(difluoromethoxy)-3-pyridinyl]-](/img/structure/B2472567.png)

![2-[(Cyclopropylcarbamoyl)amino]acetic acid](/img/structure/B2472570.png)

![2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic Acid](/img/structure/B2472577.png)

![2-[(2-Cyclopropylphenyl)methyl]piperidine](/img/structure/B2472578.png)

![2-(4-ethoxyphenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2472580.png)

![N-(4-methylbenzyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2472581.png)

![3-(4-ethoxyphenyl)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/no-structure.png)